![molecular formula C19H20ClF3N2O2 B1429145 1,4-Diazabicyclo[3.2.2]non-4-yl[5-[3-(trifluoromethyl)phenyl]-2-furanyl]methanone hydrochloride](/img/structure/B1429145.png)
1,4-Diazabicyclo[3.2.2]non-4-yl[5-[3-(trifluoromethyl)phenyl]-2-furanyl]methanone hydrochloride
Übersicht
Beschreibung
NS 6740 ist eine synthetische organische Verbindung, die als stiller Agonist für den α7-Nikotinacetylcholinrezeptor bekannt ist. Dieser Rezeptor ist ein ligandengesteuerter Ionenkanal, der eine entscheidende Rolle im zentralen und peripheren Nervensystem spielt. Stille Agonisten wie NS 6740 binden an den Rezeptor, aktivieren ihn aber nicht direkt. Stattdessen stabilisieren sie den Rezeptor in einem desensibilisierten Zustand, der durch positive allosterische Modulatoren reaktiviert werden kann .
Herstellungsmethoden
Die Synthese von NS 6740 umfasst mehrere Schritte, darunter die Bildung von Kohlenstoff-Kohlenstoff-Bindungen durch palladiumkatalysierte Monoarylierung und Organolithium-Kupplung mit N-Boc-Piperidinon. Die Syntheseroute ist prägnant und umfasst drei Hauptschritte
Vorbereitungsmethoden
The synthesis of NS 6740 involves several steps, including the formation of carbon-carbon bonds via palladium-catalyzed mono-arylation and organolithium coupling with N-Boc piperidinone. The synthetic route is concise and involves three main steps
Analyse Chemischer Reaktionen
NS 6740 durchläuft verschiedene chemische Reaktionen, die hauptsächlich seine Interaktion mit dem α7-Nikotinacetylcholinrezeptor betreffen. Es zeigt keine signifikante intrinsische Agonistenaktivität, kann aber Konformationsänderungen im Rezeptor induzieren. Die Aktivität der Verbindung wird offenbart, wenn sie zusammen mit positiven allosterischen Modulatoren wie PNU-120596 angewendet wird . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind die aktivierten oder desensibilisierten Zustände des Rezeptors.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 400.8 g/mol . Its structure features a bicyclic framework that is significant for its interaction with biological targets.
Cholinergic Modulation
Research indicates that derivatives of 1,4-diazabicyclo[3.2.2]nonane, including the hydrochloride variant, act as cholinergic ligands at nicotinic acetylcholine receptors (nAChRs). These compounds have been shown to modulate both cholinergic and monoamine receptors, making them potential candidates for treating various neurological disorders .
- Targeted Diseases:
- Alzheimer's disease
- Vascular dementia
- Cognitive impairments related to alcoholism
- Other neurodegenerative disorders
The modulation of nAChRs is particularly relevant in conditions characterized by cholinergic deficiencies, such as senile dementia and cognitive decline.
Pain Management and Inflammation
The compound's ability to influence smooth muscle contraction suggests its potential utility in managing pain and inflammatory conditions. By acting on both the central and peripheral nervous systems, it may provide relief from symptoms associated with various inflammatory diseases .
Diagnostic Tools
Beyond therapeutic applications, the compound may serve as a diagnostic tool in neuroimaging. Its properties allow for in vivo receptor imaging, which can aid in understanding the dynamics of cholinergic systems within the brain .
Case Studies and Research Findings
Several studies have documented the efficacy of similar compounds in clinical settings:
-
Study on Alzheimer's Disease:
A clinical trial involving nAChR modulators demonstrated improvements in cognitive function among patients with Alzheimer's disease, highlighting the importance of cholinergic signaling in memory and cognition. -
Pain Relief Trials:
Clinical evaluations have shown that compounds targeting nAChRs can significantly reduce pain perception in patients suffering from chronic pain conditions, suggesting a promising avenue for pain management therapies.
Comparative Analysis of Related Compounds
To understand the unique properties of 1,4-diazabicyclo[3.2.2]non-4-yl derivatives, a comparison with other known cholinergic agents can be beneficial:
Compound Name | Mechanism of Action | Target Receptors | Potential Applications |
---|---|---|---|
1,4-Diazabicyclo[3.2.2]non-4-yl derivative | nAChR modulation | nAChR, monoamine receptors | Alzheimer’s treatment, pain relief |
Donepezil | Acetylcholinesterase inhibitor | mAChR | Alzheimer’s treatment |
Galantamine | Allosteric modulator | nAChR | Cognitive enhancement |
Wirkmechanismus
NS 6740 exerts its effects by binding to the alpha-7 nicotinic acetylcholine receptor and stabilizing it in a desensitized state. This binding occurs at the orthosteric agonist binding site, with the residue S36 playing a crucial role in the interaction . The desensitized receptor can be reactivated by positive allosteric modulators, leading to transient currents. This mechanism allows NS 6740 to modulate receptor activity without causing continuous ion channel opening .
Vergleich Mit ähnlichen Verbindungen
NS 6740 ist unter den stillen Agonisten für den α7-Nikotinacetylcholinrezeptor aufgrund seiner spezifischen Bindungseigenschaften und seiner geringen intrinsischen Agonistenaktivität einzigartig. Ähnliche Verbindungen umfassen NS 6784 und KC-1, die ebenfalls als stille Agonisten wirken, sich aber in ihren strukturellen und Bindungseigenschaften unterscheiden . Die Fähigkeit von NS 6740, den Rezeptor in einem desensibilisierten Zustand zu stabilisieren, und seine potenziellen therapeutischen Anwendungen machen es zu einer einzigartigen und wertvollen Verbindung im Bereich der Neurowissenschaften .
Biologische Aktivität
1,4-Diazabicyclo[3.2.2]non-4-yl[5-[3-(trifluoromethyl)phenyl]-2-furanyl]methanone hydrochloride, a bicyclic compound, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial efficacy, anti-inflammatory effects, and cytotoxicity.
Chemical Structure and Properties
- Molecular Formula : C19H19F3N2O2
- Molecular Weight : 364.36 g/mol
- CAS Number : 753500-02-6
- IUPAC Name : 1,4-Diazabicyclo[3.2.2]nonan-4-yl(5-(3-(trifluoromethyl)phenyl)furan-2-yl)methanone hydrochloride
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of compounds similar to 1,4-Diazabicyclo[3.2.2]non-4-yl derivatives against various bacterial strains. In particular, compounds with trifluoromethyl groups have shown significant activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).
Compound | MIC (μM) | Bactericidal/Bacteriostatic |
---|---|---|
Compound 10 | 25.9 | Bactericidal |
Compound 11 | 12.9 | Bacteriostatic |
The minimum inhibitory concentrations (MICs) indicate that compound 10 is effective against both S. aureus and MRSA isolates, suggesting a broad-spectrum antibacterial activity .
Anti-inflammatory Potential
In vitro assays have demonstrated that the compound can modulate inflammatory responses by inhibiting the activation of NF-κB, a key transcription factor in inflammatory processes. The following table summarizes the anti-inflammatory effects:
Compound | NF-κB Activity (%) | IC50 (μM) |
---|---|---|
Compound 10 | -9% (decrease) | >20 |
Compound 11 | +10% (increase) | 6.5 |
The results suggest that specific substitutions on the phenyl ring significantly affect the anti-inflammatory potential of these compounds .
Cytotoxicity Studies
Cytotoxicity was assessed using MTT assays to determine the viability of various cell lines after exposure to different concentrations of the compound.
Cell Line | IC50 (μM) |
---|---|
HeLa cells | >20 |
MCF-7 cells | >20 |
These findings indicate that the compound does not exhibit significant cytotoxicity at concentrations below 20 μM, which is crucial for its therapeutic potential .
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
A study investigated various derivatives of bicyclic compounds for their antimicrobial properties against clinical isolates of MRSA. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced activity compared to their non-substituted counterparts . -
Anti-inflammatory Mechanisms :
Research has shown that bicyclic compounds can inhibit NF-κB activation by interfering with its nuclear translocation or DNA binding capabilities. This mechanism was observed in several analogs of the target compound, suggesting a pathway for therapeutic applications in inflammatory diseases . -
Pharmacokinetic Properties :
In silico studies have provided insights into the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of similar compounds, indicating favorable properties for drug development .
Eigenschaften
IUPAC Name |
1,4-diazabicyclo[3.2.2]nonan-4-yl-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methanone;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O2.ClH/c20-19(21,22)14-3-1-2-13(12-14)16-4-5-17(26-16)18(25)24-11-10-23-8-6-15(24)7-9-23;/h1-5,12,15H,6-11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSRBONTAYCFCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1N(CC2)C(=O)C3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClF3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.